molecular formula C12H12N2 B1664292 Abametapir CAS No. 1762-34-1

Abametapir

Cat. No. B1664292
CAS RN: 1762-34-1
M. Wt: 184.24 g/mol
InChI Key: PTRATZCAGVBFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abametapir, sold under the brand name Xeglyze, is a medication used for the treatment of head lice infestation in people six months of age and older . It is a metalloproteinase inhibitor and was approved for medical use in the United States in July 2020 .


Synthesis Analysis

Abametapir chelates heavy metal cations and inhibits metalloproteinases critical to louse ova development, hatching, and adult survival . In phase II, abametapir had direct ovicidal activity inhibiting 100% of treated louse eggs from hatching, compared with 64% in the vehicle-treated group .


Chemical Reactions Analysis

Abametapir is an inhibitor of metalloproteinase enzymes, which are critical to the egg hatching and survival of head lice . The improved ovicidal activity (90-100% in vitro) of abametapir allows for a single administration .


Physical And Chemical Properties Analysis

Abametapir has a molar mass of 184.242 g·mol −1 . It is metabolized primarily by the liver enzyme CYP1A2 to abametapir hydroxyl and further to abametapir carboxyl . The elimination half-life of abametapir is 21 hours .

Safety And Hazards

Abametapir may cause local scalp reactions in a small number of patients (less than 5%). Common adverse effects include skin redness, rash, skin burning sensation, skin inflammation, vomiting, eye irritation, skin itching, and hair color changes . It also contains benzyl alcohol, which has been associated with fatal reactions including “gasping syndrome” following systemic exposure in neonates and low birth weight infants .

Future Directions

Abametapir is a newly FDA-approved, single-application treatment for head lice in patients aged 6 months and older . In the wake of increasing widespread resistance to first-line treatment options, abametapir offers a safe and effective new treatment option for head lice infestations . Increased drug resistance was observed in head lice to neurotoxic lousicides, and the introduction of abametapir as a multi-target lousicide in 2020 may indeed be crucial for the control of this disease in the future .

properties

IUPAC Name

5-methyl-2-(5-methylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-3-5-11(13-7-9)12-6-4-10(2)8-14-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRATZCAGVBFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170095
Record name HA-44
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

There are several metalloproteinases (enzymes requiring metal co-factors to function) involved in the process of louse egg hatching and survival. _In vitro_ studies have demonstrated that metal-chelating agents can inhibit the activity of these proteins, and may therefore be valuable pediculicidal agents. Abametapir is a metalloproteinase inhibitor that targets louse metalloproteinases which are critical to their development and hatching.
Record name Abametapir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Abametapir

CAS RN

1762-34-1
Record name 5,5′-Dimethyl-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1762-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abametapir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abametapir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HA-44
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABAMETAPIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UO390AMFB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abametapir
Reactant of Route 2
Reactant of Route 2
Abametapir
Reactant of Route 3
Reactant of Route 3
Abametapir
Reactant of Route 4
Reactant of Route 4
Abametapir
Reactant of Route 5
Reactant of Route 5
Abametapir
Reactant of Route 6
Reactant of Route 6
Abametapir

Citations

For This Compound
127
Citations
AD Woods, CL Porter… - Annals of …, 2022 - journals.sagepub.com
… of abametapir in the … Abametapir and abametapir carboxyl are highly bound to proteins in plasma. The plasma concentration of abametapir carboxyl is higher than that of abametapir …
Number of citations: 9 journals.sagepub.com
VM Bowles, LJ VanLuvanee, H Alsop… - Pediatric …, 2018 - Wiley Online Library
… Abametapir is an inhibitor of metalloproteinases critical for louse survival and egg development. The efficacy of abametapir lotion, 0.74%, was assessed for its ability to clear head louse …
Number of citations: 20 onlinelibrary.wiley.com
VM Bowles, KS Yoon, SC Barker, C Tran… - Journal of medical …, 2017 - academic.oup.com
… of abametapir to inhibit hatching of both head and body louse eggs as assessed in vitro. … abametapir against eggs of both the head and body louse. The results indicate that abametapir …
Number of citations: 17 academic.oup.com
S Aditya, A Rattan - Journal of Dr. NTR University of Health …, 2021 - journals.lww.com
… abametapir remained unhatched in contrast to 64.0% for vehicle. Moreover, 92.0% patients were louse-free in the abametapir … of live lice) with abametapir lotion than with vehicle in …
Number of citations: 1 journals.lww.com
VM Bowles, S Hanegraaf, T Ahveninen… - Global Pediatric …, 2019 - journals.sagepub.com
… to assess the ovicidal efficacy of abametapir lotion. … abametapir lotion has the potential to eliminate both adult lice and eggs with a single treatment. The lousicidal efficacy of abametapir …
Number of citations: 12 journals.sagepub.com
S Arnold, S Hanegraaf, T Ahveninen, H Alsop… - …, 2018 - publications.aap.org
… Abametapir is a novel compound that inhibits various … As such, abametapir lotion has the potential to be effective in … against head louse eggs of abametapir lotion 0.74% following a …
Number of citations: 2 publications.aap.org
L Hazan, RS Haber, M Husseman, K Shepherd… - 2018 - publications.aap.org
… demonstrated that a single application of abametapir lotion (0.74% w/… abametapir lotion in Phase 3 trials. Our objective was to evaluate the efficacy of a single application of abametapir …
Number of citations: 0 publications.aap.org
M Sunder - American Family Physician, 2022 - search.ebscohost.com
… Safety No serious adverse effects were observed in patients receiving abametapir in premarketing trials. Safety has been established in patients six months and older.… The …
Number of citations: 1 search.ebscohost.com
L Hazan, RS Haber, M Husseman… - SKIN The Journal of …, 2017 - jofskin.org
… The objective of the current studies was to evaluate the efficacy of a single 10 minute application of abametapir lotion, 0.74% for the treatment of head lice infestation in subjects 6 …
Number of citations: 3 www.jofskin.org
L Hazan, D Cardona, S Hanegraaf… - SKIN The Journal of …, 2017 - jofskin.org
… Scott Arnold, Sharon Hanegraaf, Tina Ahvenien, Hugh Alsop, Vernon M Bowles, A Randomized Double-Blind, Vehicle-Controlled Study of the Ovicidal Efficacy of a New Head Lice …
Number of citations: 3 www.jofskin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.